4-(1-Aminocyclopropyl)phenol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1-aminocyclopropyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9(5-6-9)7-1-3-8(11)4-2-7;/h1-4,11H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKKMYEYUTEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857459 | |
| Record name | 4-(1-Aminocyclopropyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266158-02-4 | |
| Record name | 4-(1-Aminocyclopropyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role As a Synthetic Intermediate and Molecular Building Block
Utility in the Synthesis of Complex Organic Molecules
The aminocyclopropyl moiety of 4-(1-Aminocyclopropyl)phenol hydrochloride provides a rigid and spatially defined scaffold that is of significant interest in drug design. The primary amine can readily participate in a variety of well-established chemical reactions, including amide bond formation, reductive amination, and the formation of sulfonamides and ureas. These reactions allow for the straightforward introduction of diverse substituents, enabling the systematic exploration of the chemical space around this core structure.
The phenolic hydroxyl group further enhances the synthetic utility of the molecule. It can be alkylated to form ethers, acylated to produce esters, or used in coupling reactions, such as the Williamson ether synthesis or various carbon-oxygen bond-forming reactions catalyzed by transition metals. The ability to modify both the amino and hydroxyl groups independently or in concert provides chemists with a powerful tool for the synthesis of a wide range of complex organic molecules with precise control over their three-dimensional structure and physicochemical properties.
Precursor for Advanced Chemical Entities
Beyond its direct use as a building block, this compound serves as a crucial precursor for the synthesis of more advanced and functionally rich chemical entities. The inherent reactivity of its functional groups allows for its incorporation into multi-step synthetic sequences aimed at producing novel compounds with potential applications in materials science and medicinal chemistry. For instance, the phenolic hydroxyl can be converted into a triflate or other leaving group, setting the stage for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity.
Application in Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as chemical libraries, which can then be screened for biological activity. The bifunctional nature of this compound makes it an ideal scaffold for the construction of such libraries.
By systematically reacting the amino and hydroxyl groups with a diverse set of building blocks, vast libraries of compounds can be generated. For example, a library can be created by reacting the amino group with a collection of different carboxylic acids to form a series of amides, followed by the reaction of the phenolic hydroxyl group with a set of alkyl halides to generate a variety of ethers. This parallel synthesis approach allows for the efficient production of thousands of unique compounds from a single, versatile starting material. While specific large-scale library generation using this exact compound is not widely documented in publicly available literature, its structural motifs are representative of those commonly employed in such synthetic endeavors.
Investigation as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The identification and utilization of such scaffolds can significantly accelerate the drug discovery process. The 4-(1-Aminocyclopropyl)phenol motif has been investigated as a potential privileged scaffold due to its presence in various biologically active compounds.
The rigid cyclopropyl ring can orient substituents in specific vectors in three-dimensional space, which can be crucial for effective binding to a biological target. The combination of a hydrogen bond donor (amine) and a hydrogen bond acceptor/donor (phenol) provides key interaction points for binding to proteins and other biological macromolecules. Researchers have explored derivatives of this scaffold in the development of various therapeutic agents, including kinase inhibitors. While detailed research findings specifically highlighting this compound as a universally privileged scaffold are limited, the structural features it possesses are consistent with those found in many successful drug molecules.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| CAS Number | 1266158-02-4 |
| Appearance | Solid |
| Key Functional Groups | Primary Amine, Phenolic Hydroxyl |
Significance As a Research Molecule
The unique combination of the aminocyclopropyl and phenolic groups in 4-(1-Aminocyclopropyl)phenol (B7965690) hydrochloride makes it a valuable tool for chemical and biological research. Its structure suggests potential for a range of biological activities, drawing from the established properties of its constituent parts.
Research into related aminophenol derivatives has demonstrated a wide spectrum of biological effects, including antimicrobial and antidiabetic activities. researchgate.netnih.gov For instance, various Schiff base derivatives of 4-aminophenol (B1666318) have shown significant antibacterial and antifungal properties. nih.gov Similarly, compounds containing the aminocyclopropyl ring are of interest for their potential to interact with various biological targets. For example, derivatives of 1-aminocyclopropane-1-carboxylic acid have been studied for their interaction with NMDA receptors in the central nervous system. researchgate.net
The hydrochloride salt form of 4-(1-Aminocyclopropyl)phenol suggests its use in research settings where aqueous solubility is advantageous. This property is crucial for in vitro assays and for developing potential therapeutic agents. The study of molecules like 4-(1-Aminocyclopropyl)phenol hydrochloride allows researchers to explore the synergistic or unique properties that arise from the combination of these two key functional groups.
Structural Elucidation and Advanced Analytical Research Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-(1-Aminocyclopropyl)phenol (B7965690) hydrochloride, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(1-Aminocyclopropyl)phenol hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the cyclopropyl (B3062369) group. Due to the hydrochloride salt form, the amine and hydroxyl protons may show broad signals or undergo deuterium exchange in protic solvents.
Based on analogous structures like 4-aminophenol (B1666318) and 1-aminocyclopropanecarboxylic acid, the following proton chemical shifts can be anticipated tandfonline.comchemicalbook.comhmdb.cachemicalbook.comresearchgate.netresearchgate.net:
Aromatic Protons (AA'BB' system): The protons on the para-substituted benzene ring will likely appear as two distinct doublets. The protons ortho to the hydroxyl group would be expected to resonate at a different chemical shift compared to the protons ortho to the aminocyclopropyl group.
Cyclopropyl Protons: The methylene protons of the cyclopropyl ring are diastereotopic and are expected to show complex splitting patterns, likely appearing as multiplets in the aliphatic region of the spectrum.
Amine and Hydroxyl Protons: The chemical shifts of the -NH₃⁺ and -OH protons can be variable and are often observed as broad singlets. Their positions are sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbons of the phenol ring and the cyclopropyl group.
Anticipated ¹³C NMR chemical shifts, based on data for 4-aminophenol and 1-aminocyclopropanecarboxylic acid, are as follows nih.govresearchgate.netrsc.orgchemicalbook.comchemicalbook.com:
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the aminocyclopropyl group will have characteristic chemical shifts influenced by the electron-donating and -withdrawing effects of these substituents.
Cyclopropyl Carbons: The quaternary carbon of the cyclopropyl ring attached to the amino and phenyl groups will have a unique chemical shift, while the two methylene carbons will also be observable in the aliphatic region.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CH (ortho to -OH) | 6.7 - 7.0 | 115 - 120 |
| Aromatic CH (ortho to -C(NH₂)C₂H₄) | 7.0 - 7.3 | 125 - 130 |
| Cyclopropyl CH₂ | 0.8 - 1.5 | 15 - 25 |
| Quaternary Cyclopropyl C | - | 30 - 40 |
| C-OH | - | 150 - 160 |
| C-C(NH₂)C₂H₄ | - | 130 - 140 |
Note: These are predicted values based on similar compounds and may vary in an actual experimental spectrum.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) ionization can be employed.
The mass spectrum is expected to show a molecular ion peak corresponding to the free base, 4-(1-Aminocyclopropyl)phenol. The fragmentation pattern would likely involve the cleavage of the cyclopropyl ring and the loss of the amino group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula.
Based on the fragmentation of similar aminophenol structures, key fragmentation pathways could include chemicalbook.comresearchgate.netresearchgate.netlibretexts.org:
Loss of the cyclopropylamine (B47189) moiety: This would result in a fragment corresponding to the phenol cation.
Cleavage within the cyclopropyl ring: This could lead to various smaller charged fragments.
Loss of ammonia (B1221849): Fragmentation of the aminocyclopropyl group could lead to the loss of an NH₃ molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (predicted) | Possible Fragment Identity |
| 149.08 | [M+H]⁺ of the free base |
| 132.08 | [M-NH₃]⁺ |
| 93.05 | [C₆H₅O]⁺ |
Note: The actual fragmentation pattern can be influenced by the ionization method and energy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic groups.
Key expected IR absorption bands, based on data for 4-aminophenol hydrochloride, include nih.govnih.govresearchgate.netresearchgate.netchemicalbook.com:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
N-H stretch: Multiple bands in the 3000-3300 cm⁻¹ region, characteristic of the primary ammonium salt (-NH₃⁺).
C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.
C-N stretch: An absorption band in the 1020-1250 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or water, is expected to exhibit absorption maxima characteristic of a substituted phenol. Based on data for 4-aminophenol, absorption maxima can be expected around 230 nm and 290 nm.
Interactive Data Table: Spectroscopic Data
| Spectroscopic Technique | Expected Wavelength/Wavenumber | Assignment |
| IR | 3200-3600 cm⁻¹ (broad) | O-H stretch |
| IR | 3000-3300 cm⁻¹ | N-H stretch |
| IR | >3000 cm⁻¹ | Aromatic C-H stretch |
| IR | <3000 cm⁻¹ | Aliphatic C-H stretch |
| IR | 1450-1600 cm⁻¹ | Aromatic C=C stretch |
| UV-Vis | ~230 nm, ~290 nm | π → π* transitions |
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and to improve peak shape) and an organic solvent like acetonitrile or methanol would likely provide good separation. The retention time of the compound is a characteristic property under specific chromatographic conditions researchgate.netptfarm.plresearchgate.netthermofisher.comphenomenex.com.
Gas Chromatography (GC): Due to the low volatility of this compound, direct analysis by GC is challenging. However, derivatization to a more volatile analogue can make GC analysis feasible. Silylation of the hydroxyl and amino groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would produce a less polar and more volatile derivative suitable for GC-MS analysis irjet.netnih.govunina.itusra.edu. This approach is particularly useful for impurity profiling and trace analysis.
Interactive Data Table: Chromatographic Conditions
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Expected Retention Time |
| HPLC | C18 | Water/Acetonitrile with acid | UV (e.g., 230 nm, 290 nm) | Variable, dependent on conditions |
| GC (after derivatization) | Capillary (e.g., DB-5) | Helium | Mass Spectrometry (MS) | Variable, dependent on derivative and conditions |
Derivatization and Analogue Design Research
Rational Design and Synthesis of 4-(1-Aminocyclopropyl)phenol (B7965690) Hydrochloride Derivatives
The rational design of derivatives of 4-(1-aminocyclopropyl)phenol hydrochloride is a strategic process aimed at enhancing desired biological activities by modifying its core structure. This process typically begins with identifying the key structural motifs of the parent molecule: the phenolic hydroxyl group, the aromatic phenyl ring, the constrained cyclopropyl (B3062369) ring, and the primary amino group. Medicinal chemists systematically alter these components to explore their influence on biological targets.
Design strategies often involve:
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the phenyl ring can modulate electronic properties, lipophilicity, and metabolic stability. For example, adding electron-withdrawing groups can alter the pKa of the phenolic hydroxyl group, potentially affecting its interaction with target proteins. nih.gov
Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and acceptor. It can be converted to ethers or esters to serve as prodrugs or to modify solubility and cell permeability.
Alteration of the Aminocyclopropyl Moiety: The primary amino group can be acylated, alkylated, or converted to other functional groups to probe its role in binding. The cyclopropyl ring itself provides conformational rigidity; this can be altered by designing analogues with different small ring systems (e.g., cyclobutyl) or by opening the ring to create more flexible structures.
The synthesis of these derivatives builds upon established chemical reactions. For instance, derivatives of the 4-aminophenol (B1666318) core can be synthesized through condensation reactions to form Schiff bases, which can then be further modified. nih.gov The synthesis of analogues with different side chains or ring substituents often requires multi-step procedures, starting from commercially available precursors. nih.govnih.gov A general synthetic approach might involve the initial construction of a substituted aminocyclopropane carboxylic acid, followed by coupling to a protected phenol (B47542) and subsequent deprotection steps.
Structure-Activity Relationship (SAR) Studies in In Vitro Systems
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of the synthesized derivatives correlate with their biological activity. These studies are typically conducted using in vitro assays that measure the compound's effect on a specific enzyme, receptor, or cell line. The goal is to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. uc.pt
For derivatives of 4-(1-aminocyclopropyl)phenol, SAR studies would systematically evaluate the impact of the modifications described in the rational design phase. Key relationships that might be investigated include:
The role of the phenolic hydroxyl: The position and nature of the hydroxyl group are often critical. Its ability to act as a hydrogen bond donor is a key interaction that can be tested by replacing it with a methoxy (B1213986) group (O-methylation) or a fluorine atom, which can act as a weak hydrogen bond acceptor but not a donor.
The influence of aromatic substitution: The activity of derivatives with different substituents on the phenyl ring is compared to determine whether electron-donating or electron-withdrawing groups are preferred and at which positions (ortho, meta, or para relative to the aminocyclopropyl group). nih.govnih.gov
The importance of the amino group: The basicity and steric bulk of the amino group can be tuned. Comparing the activity of the primary amine with its N-methylated, N-acetylated, or other N-substituted analogues helps to define the requirements of the binding pocket.
The effect of the cyclopropyl ring: The rigid nature of the cyclopropyl ring restricts the conformation of the molecule. Comparing its activity to analogues with more flexible linkers (e.g., a propyl chain) or different ring sizes can elucidate the importance of this conformational constraint for target binding.
The results of these studies are often compiled into tables to visualize trends and guide the next round of analogue design.
Table 1: Hypothetical Structure-Activity Relationship Data for 4-(1-Aminocyclopropyl)phenol Derivatives This table presents illustrative data to demonstrate SAR principles.
| Compound | Modification from Parent Structure | In Vitro Activity (IC₅₀, nM) |
|---|---|---|
| Parent | 4-(1-Aminocyclopropyl)phenol | 100 |
| 1a | 2-Chloro substitution on phenol ring | 75 |
| 1b | 3-Methoxy substitution on phenol ring | 150 |
| 1c | Phenolic -OH replaced with -OCH₃ | >1000 |
| 1d | Amino -NH₂ replaced with -NHCH₃ | 90 |
| 1e | Amino -NH₂ replaced with -N(CH₃)₂ | 250 |
| 1f | Cyclopropyl ring replaced with cyclobutyl ring | 180 |
Bioisosteric Replacements within the 4-(1-Aminocyclopropyl)phenol Moiety
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group of a different chemical nature but with similar physical or chemical properties, with the goal of improving the compound's biological profile. nih.govbaranlab.org For 4-(1-aminocyclopropyl)phenol, several key functional groups are candidates for bioisosteric replacement to enhance metabolic stability, improve oral bioavailability, or alter selectivity. nih.gov
Key bioisosteric replacements include:
Phenol Bioisosteres: The phenolic hydroxyl group is susceptible to rapid metabolism, particularly glucuronidation. researchgate.net Replacing the phenol with metabolically more stable bioisosteres that retain its hydrogen-bonding capabilities is a common strategy. nih.gov Examples of phenol bioisosteres include indazoles, benzimidazolones, pyrazoles, and other nitrogen-containing heterocycles that can act as hydrogen bond donors. nih.govresearchgate.net
Amine Bioisosteres: The primary amine can be replaced with other groups to modulate basicity and interaction patterns.
Carboxylic Acid Bioisosteres: While the parent compound lacks a carboxylic acid, this is a common functional group in drug design. If derivatives were to include an acidic moiety, well-known bioisosteres like tetrazoles or acylsulfonamides could be employed. nih.govnih.gov
Ring Equivalents: The phenyl ring can be replaced with various heteroaromatic rings such as pyridine (B92270) or thiophene (B33073) to alter properties like polarity, solubility, and potential for specific interactions. cambridgemedchemconsulting.com The cyclopropyl ring can be replaced by other small, strained rings or groups like an oxetane (B1205548) to fine-tune the compound's spatial arrangement and physical properties.
Table 2: Potential Bioisosteric Replacements for Key Moieties of 4-(1-Aminocyclopropyl)phenol
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Phenol | Indazole, Pyrazole | Mimics hydrogen-bonding properties while improving metabolic stability. researchgate.net |
| Phenol | Benzimidazolone, Benzoxazolone | Acts as a phenol mimic with potentially improved pharmacokinetic profile. nih.gov |
| Phenyl Ring | Pyridine, Thiophene | Modulates polarity, solubility, and potential for new vector interactions. cambridgemedchemconsulting.com |
| Cyclopropyl Ring | Oxetane | Alters lipophilicity and metabolic stability while maintaining a rigid scaffold. cambridgemedchemconsulting.com |
Pharmacophore Modeling and Ligand Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are invaluable. nih.gov A pharmacophore model for 4-(1-aminocyclopropyl)phenol and its active analogues would define the essential chemical features and their spatial arrangement required for biological activity.
The process involves:
Feature Identification: Identifying the key pharmacophoric features from the active compounds. For 4-(1-aminocyclopropyl)phenol, these would likely include a hydrogen bond donor (the phenol), a hydrogen bond acceptor (the oxygen of the phenol), a positive ionizable feature (the protonated amine), and a hydrophobic region (the phenyl and cyclopropyl rings). nih.gov
Model Generation: Aligning a set of active analogues to generate a 3D hypothesis that maps these features in space. The model consists of a set of spheres representing these features, with defined radii and vectors, along with excluded volumes to represent the steric boundaries of the binding site. nih.gov
Model Validation: The generated pharmacophore model is then validated by testing its ability to distinguish known active compounds from a set of inactive or random "decoy" molecules. nih.gov
Virtual Screening and Ligand Design: Once validated, the pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This allows for the identification of new, structurally diverse scaffolds that could possess the desired biological activity. The model can also be used to guide the de novo design of new ligands, ensuring that newly designed molecules incorporate the essential features for activity. nih.gov
This computational approach accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of being active. nih.gov
Computational Chemistry and Theoretical Studies
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as a derivative of 4-(1-aminocyclopropyl)phenol (B7965690), might interact with a biological target.
Studies on tranylcypromine (B92988) derivatives have utilized molecular docking to explore their binding modes within the active sites of enzymes like Lysine-Specific Demethylase 1 (LSD1) and histone deacetylases (HDACs). nih.gov For instance, docking studies have shown that certain tranylcypromine derivatives can be effectively accommodated within the active binding sites of LSD1 and HDAC2. nih.gov These studies are instrumental in designing dual inhibitors for cancer therapy. nih.gov
Ligand-based virtual screening, on the other hand, uses the knowledge of known active compounds to identify others in a large database that are likely to have similar biological activity. This approach is based on the principle of molecular similarity, where compounds with similar structures are expected to have similar properties. For MAO inhibitors, ligand-based methods, in conjunction with structure-based approaches, have been pivotal in identifying novel therapeutic candidates. nih.gov
A summary of representative molecular docking results for tranylcypromine derivatives targeting various enzymes is presented below.
| Compound Derivative | Target Enzyme | Key Interactions | Predicted Binding Affinity (if reported) |
| Tranylcypromine-based dual inhibitor | LSD1/HDAC2 | Hydrogen bonding and hydrophobic interactions within the active site | Not specified |
| Gatifloxacin derivatives | Serotonin Transporter (8FSB) | Strong protein-ligand interactions | -7.9 to -11.4 kcal/mol |
This table is a representation of findings for related compounds and not directly for 4-(1-Aminocyclopropyl)phenol hydrochloride.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. nih.gov These calculations can predict various properties such as molecular orbital energies, charge distribution, and reactivity indices.
For aminophenol derivatives, DFT studies have been conducted to understand their stability and reactivity. researchgate.net These studies often calculate properties like ionization potential and bond dissociation energies to predict the antioxidant potential of these molecules. nih.govresearchgate.net The position of the amino and hydroxyl groups on the phenol (B47542) ring significantly influences the electronic properties. researchgate.net
DFT has also been employed to study the thermodynamic properties of aminophenol isomers, with calculations of standard enthalpies of formation showing good agreement with experimental data. researchgate.net Such studies provide a fundamental understanding of the molecule's energetic landscape. researchgate.net
| Calculated Property | Method | Value (for a representative aminophenol isomer) |
| Ionization Potential | B3LYP/6-31G | Varies by isomer |
| O-H Bond Dissociation Energy | B3LYP/6-31G | Varies by isomer |
| Standard Enthalpy of Formation | B3LYP/6-311+G(2d,2p) | Good agreement with experimental values |
This table illustrates typical data obtained from DFT studies on aminophenol analogs.
Conformational Analysis and Energetic Profiles
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
For a molecule like this compound, the orientation of the cyclopropyl (B3062369) ring relative to the phenol group is a key conformational feature. The absorption of tranylcypromine has been observed to be biphasic in some cases, which may be attributed to the differential absorption rates of its stereoisomers, highlighting the importance of stereochemistry and conformation. nih.gov The volume of distribution for tranylcypromine ranges from 1.1 to 5.7 L/kg, and it has a half-life of approximately 1.5 to 3.2 hours in individuals with normal organ function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.
For monoamine oxidase (MAO) inhibitors, a class of compounds to which this compound belongs, several 3D-QSAR studies have been performed. nih.govnih.gov These studies, often using methods like Comparative Molecular Field Analysis (CoMFA), help in understanding the structural requirements for potent MAO inhibition. nih.gov For example, a QSAR study on coumarin (B35378) derivatives as MAO-A and MAO-B inhibitors revealed that lipophilic interactions are significant for modulating MAO inhibition. nih.gov Such models can predict the inhibitory activity of new compounds with a high degree of accuracy. nih.gov
| QSAR Model Type | Compound Class | Key Descriptors | Predictive Power (r²) |
| 3D-QSAR (CoMFA) | Coumarin derivatives | Steric and electrostatic fields | 0.86 |
| 3D-QSAR (CoMFA) | Pyrazinocarbazole analogues | Steric and electrostatic fields | Not specified |
| Docking-based 3D-QSAR | MAO-B inhibitors | Steric, electrostatic, H-bond acceptor fields | 0.98 (CoMFA), 0.99 (CoMSIA) |
This table summarizes findings from QSAR studies on various classes of MAO inhibitors.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For cyclopropylamine (B47189) derivatives, theoretical studies have investigated their reactivity, including the mechanisms of their reactions. rsc.orgacs.org
For instance, DFT calculations have been used to propose plausible mechanisms for the photocatalytic intermolecular bromonitroalkylation of styrenes to synthesize cyclopropylamine derivatives. rsc.org These studies can identify key intermediates and transition states, providing a detailed picture of the reaction pathway. rsc.org Similarly, the mechanism of the Rh-catalyzed [4+1] reaction of cyclopropyl-capped dienes has been investigated using quantum chemical calculations, revealing the role of strain release in the catalytic cycle. acs.org
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and innovative synthetic routes is fundamental to advancing the study of any chemical entity. For 4-(1-Aminocyclopropyl)phenol (B7965690) hydrochloride, future research in this area is likely to focus on methods that offer improved yield, stereoselectivity, and scalability. While specific synthetic procedures for this exact compound are not extensively documented in publicly available literature, the synthesis of structurally related aminocyclopropyl arenes and cyclopropane (B1198618) amino acids provides a basis for potential future approaches.
One promising avenue is the application of modern C-H activation and cross-coupling methodologies. These techniques could potentially enable the direct coupling of a protected aminocyclopropane unit with a phenol (B47542) or a phenol precursor, streamlining the synthesis and reducing the number of steps required. Furthermore, the development of asymmetric syntheses to access specific stereoisomers of 4-(1-Aminocyclopropyl)phenol will be crucial for elucidating its structure-activity relationships in biological systems. A patent for the synthesis of the related 1-aminocyclopropane-1-carboxylic acid describes a multi-step process involving cyclization, reduction, and hydrolysis, suggesting that the synthesis of aminocyclopropyl-containing compounds can be complex and require optimization.
Future synthetic explorations may also involve flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability for key reaction steps. The synthesis of related o-aminophenol derivatives has been shown to be accelerated by microwave irradiation, a technique that could potentially be adapted for the synthesis of 4-(1-Aminocyclopropyl)phenol hydrochloride.
Table 1: Potential Synthetic Strategies for 4-(1-Aminocyclopropyl)phenol Derivatives
| Synthetic Strategy | Potential Advantages | Key Challenges |
| C-H Activation/Cross-Coupling | Atom economy, reduced step count | Catalyst development, regioselectivity |
| Asymmetric Synthesis | Access to specific stereoisomers | Chiral catalyst design, separation of isomers |
| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs, optimization of parameters |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Scale-up limitations, thermal stability of reactants |
Integration with Advanced Computational Chemistry Techniques
Computational chemistry offers powerful tools to predict and understand the properties and behavior of molecules, thereby guiding experimental research. For this compound, the integration of advanced computational techniques can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.
Furthermore, computational approaches such as virtual screening and molecular docking could be used to identify potential biological targets for this compound. By docking the molecule into the binding sites of various enzymes and receptors, researchers can generate hypotheses about its mechanism of action and guide the design of focused biological assays. For instance, computational studies on pyrrole-based compounds have been used to explore their anti-cancer activities by targeting tubulin. The principles of such computational-based discovery could be applied to the aminocyclopropylphenol scaffold.
Discovery of New Research Applications for this compound
The unique structural features of this compound suggest a range of potential research applications, particularly in the fields of medicinal chemistry and chemical biology. The aminocyclopropyl moiety is a known pharmacophore found in several bioactive compounds, and the phenol group can participate in key interactions with biological targets.
One area of exploration is its potential as an inhibitor of enzymes involved in disease pathways. For example, various amino acid derivatives have been investigated as inhibitors of digestive enzymes for their potential hypoglycemic and anti-obesity effects. nih.gov The aminocyclopropylphenol scaffold could be explored for similar activities. The synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors for Alzheimer's disease highlights the strategy of targeting enzymes with small molecules containing amino groups. nih.gov
Additionally, the phenolic component of the molecule raises the possibility of its use as a bioisostere for other phenolic compounds with known biological activities. Bioisosteric replacement is a common strategy in drug design to improve the pharmacokinetic properties of a lead compound. nih.govnih.gov The interference of phenolic compounds with the 1-aminocyclopropane-1-carboxylic acid assay suggests potential interactions that could be explored for new applications. nih.gov
Table 2: Potential Research Applications Based on Structural Motifs
| Structural Motif | Potential Application Area | Rationale |
| Aminocyclopropane | Enzyme Inhibition | Known pharmacophore in bioactive compounds |
| Phenol | Bioisosteric Replacement | Can mimic other phenolic drugs with improved properties |
| Combined Scaffold | Neurological Disorders | Potential to interact with receptors or enzymes in the CNS |
Development of Next-Generation Analogues for Chemical Biology Probes
Chemical probes are essential tools for dissecting complex biological processes. The development of analogues of this compound as chemical probes could enable the identification and validation of new drug targets. By modifying the core structure, researchers can introduce functionalities for labeling, such as fluorophores or affinity tags, while retaining or modulating the biological activity.
Scaffold hopping is a powerful strategy in medicinal chemistry to discover novel chemical entities with similar biological activities but different core structures. This approach could be applied to the aminocyclopropylphenol scaffold to generate a library of diverse analogues. These analogues could then be screened for their ability to modulate specific biological pathways or protein functions.
The design of these next-generation analogues would benefit from an iterative process of synthesis, biological evaluation, and computational modeling. For example, structure-activity relationship (SAR) studies on a series of analogues could reveal the key structural features required for a desired biological effect. This information could then be used to design more potent and selective chemical probes. The development of such probes would be a significant contribution to the field of chemical biology, providing new tools to explore the intricacies of cellular function.
Q & A
Q. What spectroscopic methods detect intermolecular interactions in solid-state formulations?
- Solid-State NMR : Probe hydrogen bonding between the hydrochloride counterion and phenol oxygen.
- Powder XRD : Monitor polymorph transitions under stress conditions (e.g., humidity) .
Data Contradictions and Resolution
- Cyclopropane Stability : reports decomposition under acidic conditions, while assumes shelf stability at room temperature. Resolution: Stability is context-dependent; buffer composition and excipients in formulations may mitigate degradation .
- Biological Activity : Fluorinated analogs () show enhanced activity, but the unfluorinated compound’s efficacy requires validation via head-to-head assays in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
